molecular formula C10H9ClFN3 B2466365 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine CAS No. 1249029-93-3

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Cat. No.: B2466365
CAS No.: 1249029-93-3
M. Wt: 225.65
InChI Key: QCYFGDHVYIWTHJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a chemical compound with significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a chloro group, a fluorophenyl group, and a pyrazol-amine core. Its molecular formula is C10H9ClFN3, and it has a molecular weight of approximately 225.65 g/mol.

Scientific Research Applications

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of agrochemicals and specialty chemicals.

Safety and Hazards

Safety data sheets indicate that “4-Chloro-1-(4-fluorophenyl)-1-butanone” may be harmful if swallowed and can cause skin and eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(4-fluorophenyl)butan-1-one
  • 4-Chloro-4’-fluorobutyrophenone
  • 4-Chloro-1-(2,4-dichlorophenyl)butan-1-one

Uniqueness

4-Chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of chloro and fluorophenyl groups enhances its reactivity and potential interactions with biological targets, making it a valuable compound in various research fields .

Properties

IUPAC Name

4-chloro-2-(4-fluorophenyl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFN3/c1-6-9(11)10(13)15(14-6)8-4-2-7(12)3-5-8/h2-5H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYFGDHVYIWTHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Cl)N)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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